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molecular formula C12H11BrN2 B8287806 5-(Bromomethyl)-4-methyl-2-phenylpyrimidine

5-(Bromomethyl)-4-methyl-2-phenylpyrimidine

Cat. No. B8287806
M. Wt: 263.13 g/mol
InChI Key: SWKSHOKIBVFAIC-UHFFFAOYSA-N
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Patent
US04859670

Procedure details

5.54 g (31.1 mmol) of N-bromosuccinimide (NBS) and 6 mg of dibenzoyl peroxide were added to a solution of 5.53 g (30 mmol) of 4,5-dimethyl-2-phenylpyrimidine in 110 ml of CCl4, and the mixture was warmed to the boiling point for 5 minutes with stirring and irradiation with a daylight lamp with increased short-wave content (type: Osram UltraVitalux, 300 W, GUR 53). The NBS had then been consumed and converted into specifically light succinimide. It was filtered off under suction at room temperature and washed with a little CCl4. The filtrate was evaporated in vacuo, the residue was dissolved in 100 ml of diisopropyl ether, the solution was clarified over kieselguhr, and the clear filtrate was again evaporated in vacuo. 7.70 g, 94.5% purity according to the 1H NMR spectrum, of 5-bromomethyl-4-methyl-2-phenylpyrimidine (=92% yield), melting point 65°-66° C., were obtained, analysis: C12H11BrN2 (MW 263.15) calc. C 54.77, H 4.21, Br 30.37, N 10.65; found C 53.5, H 3.9, Br 31.3, N 10.0%.
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][C:28]1[C:33]([CH3:34])=[CH:32][N:31]=[C:30]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[N:29]=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:34][C:33]1[C:28]([CH3:27])=[N:29][C:30]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[N:31][CH:32]=1

Inputs

Step One
Name
Quantity
5.54 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
6 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
5.53 g
Type
reactant
Smiles
CC1=NC(=NC=C1C)C1=CC=CC=C1
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to the boiling point for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
irradiation with a daylight lamp with increased short-wave content (type: Osram UltraVitalux, 300 W, GUR 53)
CUSTOM
Type
CUSTOM
Details
The NBS had then been consumed
FILTRATION
Type
FILTRATION
Details
It was filtered off under suction at room temperature
WASH
Type
WASH
Details
washed with a little CCl4
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml of diisopropyl ether
CUSTOM
Type
CUSTOM
Details
the clear filtrate was again evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NC(=NC1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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